Cyanine 5 Tyramide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

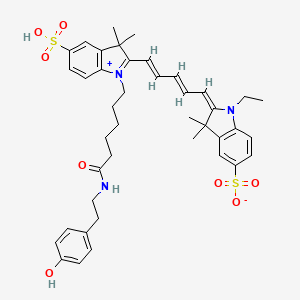

C41H49N3O8S2 |

|---|---|

Peso molecular |

776.0 g/mol |

Nombre IUPAC |

(2E)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |

Clave InChI |

NHSJCIBSNKLAMA-UHFFFAOYSA-N |

SMILES isomérico |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

SMILES canónico |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Cyanine 5 Tyramide: An In-depth Technical Guide for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5 (Cy5) Tyramide, a powerful tool for enhancing signal intensity in various cell and tissue-based assays. We will delve into the core principles of its mechanism of action, provide key technical data, and offer detailed experimental protocols to enable its effective implementation in your research.

Introduction: What is Cyanine 5 Tyramide and How Does it Work?

This compound is a fluorescent labeling reagent that is utilized in a highly sensitive detection method known as Tyramide Signal Amplification (TSA) , also referred to as Catalyzed Reporter Deposition (CARD).[1][2] This technique is designed to dramatically amplify fluorescent signals, enabling the detection of low-abundance targets such as proteins and nucleic acid sequences in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[3][4]

The core of the TSA technology lies in the enzymatic activity of horseradish peroxidase (HRP).[5] In a typical workflow, an HRP-conjugated antibody or probe binds to the target of interest. Upon the addition of Cy5 Tyramide and a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy5 Tyramide into a highly reactive, short-lived radical.[5] This activated Cy5 Tyramide radical then covalently binds to nearby tyrosine residues on proteins in the immediate vicinity of the HRP enzyme.[5] This process results in the deposition of a large number of Cy5 molecules at the site of the target, leading to a significant amplification of the fluorescent signal, often up to 100-fold compared to conventional methods.[1][4]

This signal amplification allows for a reduction in the amount of primary antibody required, which can help to minimize background staining and improve the signal-to-noise ratio.[6]

Core Technology: The Tyramide Signal Amplification (TSA) Pathway

The TSA pathway is a multi-step process that leverages enzymatic activity to achieve signal amplification. The key components are the HRP conjugate, the tyramide-fluorophore conjugate (in this case, Cy5 Tyramide), and hydrogen peroxide.

References

Unlocking Low-Abundance Biomarkers: A Technical Guide to Cyanine 5 Tyramide in Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular and tissue analysis, the detection of low-abundance biomarkers remains a significant challenge. Tyramide Signal Amplification (TSA), a powerful enzymatic amplification technique, has emerged as a pivotal solution, dramatically enhancing the sensitivity of in situ hybridization (ISH), immunohistochemistry (IHC), and immunocytochemistry (ICC). At the core of this technology is the innovative use of fluorophore-conjugated tyramide molecules, with Cyanine 5 (Cy5) Tyramide being a prominent choice for its far-red fluorescence, minimizing autofluorescence from biological specimens. This technical guide provides an in-depth exploration of the mechanism of action of Cy5 Tyramide in TSA, complete with detailed experimental protocols, quantitative data, and visual diagrams to empower researchers in their quest for sensitive and specific biomarker detection.

The Core Mechanism: Enzymatic Activation and Covalent Deposition

The remarkable signal amplification achieved with Cy5 Tyramide hinges on a catalytic process orchestrated by Horseradish Peroxidase (HRP).[1][2][3][4][5][6][7][8] In a typical workflow, an HRP-conjugated secondary antibody or streptavidin is used to recognize a primary antibody or biotinylated probe bound to the target of interest. The subsequent introduction of Cy5 Tyramide, in the presence of a low concentration of hydrogen peroxide (H₂O₂), initiates the amplification cascade.[1][2][3][4][6]

The fundamental steps of the mechanism are as follows:

-

HRP Activation: The HRP enzyme, localized at the site of the target molecule, catalyzes the conversion of hydrogen peroxide into water. This reaction generates a higher oxidation state of the HRP enzyme.

-

Tyramide Oxidation: The activated HRP enzyme then oxidizes the phenol (B47542) moiety of the Cy5 Tyramide molecule.[2] This process generates a highly reactive, short-lived tyramide radical.[1][2][3][4][6][7][8]

-

Covalent Binding: These reactive Cy5 Tyramide radicals diffuse a very short distance from the site of their generation and rapidly form covalent bonds with electron-rich moieties, primarily the tyrosine residues, of nearby proteins.[1][2][3][4][6][7][8] This covalent deposition ensures that the fluorescent signal is localized precisely at the site of the target.

-

Signal Amplification: A single HRP enzyme can catalyze the activation of numerous Cy5 Tyramide molecules in a short period.[4][8] This enzymatic turnover results in the deposition of a large number of fluorophores at the target site, leading to a substantial amplification of the fluorescent signal, often reported to be up to 100-fold or even 200-fold compared to conventional methods.[9][10][11]

This amplification allows for the detection of targets that are present at very low levels, which might be undetectable using standard immunofluorescence techniques.[4][7][8][9]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of Cy5 Tyramide in TSA and a typical experimental workflow.

Quantitative Parameters for Optimal Performance

The success of a TSA experiment relies on the careful optimization of several key parameters. The following table summarizes critical quantitative data gathered from various sources to guide experimental design.

| Parameter | Recommended Range/Value | Notes |

| Signal Amplification Fold | 10 to 100-fold (up to 200-fold reported) | Compared to conventional immunofluorescence methods.[9][10][11][12] The exact amplification depends on the target abundance, antibody affinity, and optimization of the protocol. |

| Primary Antibody Dilution | 2 to 50-fold higher dilution | Compared to conventional methods.[9] This reduces background staining and conserves valuable primary antibodies. |

| Cy5 Tyramide Concentration | 1:100 to 1:1000 dilution of stock solution | The optimal dilution should be determined empirically for each specific application and antibody.[13] |

| Hydrogen Peroxide (H₂O₂) Concentration | 0.0015% to 3% | A final concentration of 0.0015% is commonly used in working solutions.[6][9] Higher concentrations (e.g., 3%) are used for quenching endogenous peroxidase activity.[2][13][14] |

| Tyramide Incubation Time | 2 to 10 minutes (can be extended up to 60 min) | The optimal time depends on the desired signal intensity and should be optimized to minimize background.[1][6][7][8] |

| HRP-conjugated Secondary Antibody Dilution | Typically 1:200 to 1:1000 | The optimal dilution should be determined by titration.[14][15][16] |

Detailed Experimental Protocol: Immunofluorescence (IF) with Cy5 Tyramide Signal Amplification

This protocol provides a general framework for performing immunofluorescence with Cy5 Tyramide signal amplification on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and washing steps is crucial for achieving the best results.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Hydrogen Peroxide (3%) for quenching endogenous peroxidase

-

Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.3% Triton X-100)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Cy5 Tyramide reagent

-

Amplification Diluent/Buffer

-

DAPI or other nuclear counterstain

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.

-

Rinse with distilled water.[2]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer.[2][4] Common methods include using a microwave, pressure cooker, or water bath. The time and temperature should be optimized for the specific antigen.

-

Allow slides to cool down to room temperature.

-

-

Quenching of Endogenous Peroxidase:

-

Blocking:

-

Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal concentration (determined by titration).

-

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

-

Incubate the sections with the secondary antibody for 1-2 hours at room temperature.[14]

-

-

Tyramide Signal Amplification:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Prepare the Cy5 Tyramide working solution by diluting the Cy5 Tyramide stock in the amplification buffer according to the manufacturer's instructions, often including the addition of hydrogen peroxide to a final concentration of around 0.0015%.[6][9]

-

Incubate the sections with the Cy5 Tyramide working solution for 2-10 minutes at room temperature, protected from light.[6]

-

-

Washing and Counterstaining:

-

Wash slides with wash buffer (3 x 5 minutes).

-

If desired, counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash slides with wash buffer (2 x 5 minutes).

-

-

Mounting and Imaging:

-

Mount the coverslip using an antifade mounting medium.

-

Image the slides using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~650/670 nm).

-

Conclusion

This compound, in conjunction with the Tyramide Signal Amplification technology, offers a robust and highly sensitive method for the detection of low-abundance biomarkers in a variety of research applications. By understanding the underlying enzymatic mechanism and carefully optimizing the experimental parameters, researchers can significantly enhance their ability to visualize and quantify targets that were previously beyond the limits of detection. This technical guide provides a comprehensive foundation for the successful implementation of Cy5 Tyramide-based TSA, empowering scientists and drug development professionals to delve deeper into the complexities of cellular and tissue biology.

References

- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 3. Multiplexed immunohistochemistry, imaging, and quantitation: a review, with an assessment of Tyramide signal amplification, multispectral imaging and multiplex analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fortislife.com [fortislife.com]

- 5. news-medical.net [news-medical.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. biotium.com [biotium.com]

- 11. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - TR [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. chailab.usc.edu [chailab.usc.edu]

- 15. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]

- 16. Tyramide Signal-Amplified Immunofluorescence of MYCN and MYC in Human Tissue Specimens and Cell Line Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanine 5 Tyramide: Excitation, Emission, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine 5 (Cy5) Tyramide, a fluorescent reagent widely used for signal amplification in various molecular biology and histology applications. This document details its spectral properties, the underlying mechanism of Tyramide Signal Amplification (TSA), and detailed experimental protocols for its use in immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH).

Core Principles: Tyramide Signal Amplification (TSA)

Cyanine 5 Tyramide is a key component in the Tyramide Signal Amplification (TSA) technique, also known as Catalyzed Reporter Deposition (CARD).[1][2] This enzymatic detection method significantly enhances the sensitivity of immunoassays, allowing for the detection of low-abundance targets that may be missed with conventional methods.[1][3][4][5] The core of the TSA technology is the enzymatic activity of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the fluorophore-labeled tyramide into a highly reactive, short-lived radical.[1][4][6] This activated tyramide then covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.[3][6] This process results in the deposition of a large number of fluorophores at the target site, leading to a substantial amplification of the fluorescent signal.[6][7][8] This amplification can increase detection sensitivity by up to 100-fold compared to traditional methods.[3][4]

Spectral Properties of this compound

Cyanine 5 is a far-red fluorescent dye. When conjugated to tyramide, it provides a bright and photostable signal ideal for fluorescence microscopy. The key spectral characteristics are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | ~646-651 nm | [9][10] |

| Emission Maximum (λem) | ~662-671 nm | [9][10][11][12] |

| Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [9][10] |

| Recommended Laser Line | 633 nm or 647 nm | [9][11] |

| Emission Color | Red | [9] |

Tyramide Signal Amplification (TSA) Workflow

The general workflow for Tyramide Signal Amplification using this compound involves a series of steps beginning with standard immunolabeling procedures, followed by the enzymatic deposition of the fluorophore.

References

- 1. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]

- 2. Tyramide Signal Amplification [biosyn.com]

- 3. biotium.com [biotium.com]

- 4. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 5. cy5tsa.com [cy5tsa.com]

- 6. uab.edu [uab.edu]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Cy5 tyramide | AAT Bioquest [aatbio.com]

- 9. rndsystems.com [rndsystems.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. cohesionbio.com [cohesionbio.com]

A Technical Guide to the Photostability of Cyanine 5 Tyramide for Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of Cyanine (B1664457) 5 (Cy5) tyramide, a widely used reagent for enhancing signal in fluorescence microscopy through Tyramide Signal Amplification (TSA). The focus is on its photostability, the factors that influence it, and the experimental protocols required for its successful application.

The Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification (TSA) is a powerful enzymatic detection method that significantly increases the sensitivity of immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH) techniques.[1][2] The core of the TSA system is the enzyme horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a fluorophore-labeled tyramide substrate, such as Cy5 tyramide, into a highly reactive, short-lived radical.[1][3][4] This radical then covalently binds to electron-rich moieties, primarily tyrosine residues, on proteins in close proximity to the HRP enzyme.[1][3] This process, also known as Catalyzed Reporter Deposition (CARD), results in the deposition of numerous fluorophore molecules at the target site, leading to a substantial amplification of the fluorescent signal, often by 10 to 100-fold.[2][5] This amplification allows for the detection of low-abundance targets that may be undetectable with conventional immunofluorescence methods.[1][6]

Photophysical Properties and Quantitative Data

Cyanine 5 (Cy5) is a far-red fluorescent dye, which is advantageous as it minimizes autofluorescence from biological samples.[7] The covalent deposition via the TSA reaction makes the resulting signal robust and stable. However, like all fluorophores, Cy5 is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[7] Understanding its quantitative properties is crucial for experimental design and data interpretation.

| Property | Value | Source(s) | Notes |

| Excitation Maximum (λabs) | ~648 - 651 nm | [1] | Optimal excitation with a 633 nm or 647 nm laser line.[1] |

| Emission Maximum (λem) | ~665 - 671 nm | [1] | Emits in the far-red region of the spectrum. |

| Molar Extinction Coefficient (ε) | 250,000 - 270,000 M⁻¹cm⁻¹ | [1] | A high value indicates efficient light absorption. |

| Fluorescence Quantum Yield (QY) | 0.20 | [8] | For the free Cy5 dye. This represents the efficiency of converting absorbed photons into emitted photons. |

| Photobleaching Half-life (t₁/₂) | ~30 seconds | [9] | Measured for free Cy5 dye under specific conditions (633 nm excitation, 200 μW/cm²). This value is highly dependent on the local environment and illumination intensity. |

| Fluorophore On-Time (τ_on) | ~4 seconds | [10] | Average fluorescence duration before blinking or bleaching under high illumination (~0.2 kW cm⁻²). |

Note: The Quantum Yield and Photobleaching data are for the Cy5 fluorophore itself. The local environment created by the TSA deposition can influence these properties.

Factors Influencing Photostability

The photostability of Cy5 is not an intrinsic constant but is heavily influenced by its immediate environment and the imaging conditions. The primary mechanism of photobleaching for cyanine dyes involves interaction with reactive oxygen species (ROS) that are generated when the excited fluorophore interacts with molecular oxygen.[7]

Key factors include:

-

Excitation Light Intensity: Higher laser power accelerates the rate of fluorophore excitation and subsequent photochemical damage, leading to faster photobleaching.[7]

-

Presence of Molecular Oxygen: Oxygen is a critical component in the photobleaching pathway, as it interacts with the excited triplet state of Cy5 to form damaging ROS.[7]

-

Local Chemical Environment: The pH of the mounting medium can affect photostability; a slightly basic pH (~7.5) is often recommended for cyanine dyes.[7] The viscosity and composition of the medium also play a role.

-

Antifade Reagents: The use of commercial or homemade antifade reagents in the mounting medium is a standard practice to enhance photostability.[7] These reagents often contain oxygen scavengers or triplet state quenchers (e.g., Trolox) that protect the fluorophore from photochemical damage.[10][11]

Experimental Protocol for Cy5 Tyramide TSA

This section provides a generalized, comprehensive protocol for performing TSA with Cy5 tyramide, synthesized from multiple sources.[1][3][5][12] Optimization of antibody concentrations and incubation times is critical for each specific application.

A. Reagent Preparation

-

Cy5 Tyramide Stock Solution (100x): Reconstitute the lyophilized Cy5 tyramide powder in high-quality, anhydrous DMSO to create a stock solution. For example, a 0.24 µmol vial can be reconstituted with 150 µL of DMSO.[1] Store this stock solution at 2-8°C, protected from light and moisture, for up to 6 months.[1]

-

Hydrogen Peroxide (H₂O₂): Prepare a diluted H₂O₂ solution. For example, dilute a 30% H₂O₂ stock to 0.0015% - 0.003% in the desired buffer (e.g., PBS).[5][12] This solution should be prepared fresh.

-

TSA Working Solution: Immediately before use, prepare the working solution by diluting the 100x Cy5 Tyramide stock solution 1:100 into an amplification buffer containing the freshly diluted H₂O₂.[1][5] For example, add 5 µL of 100x Cy5 Tyramide stock and 5 µL of 0.15% H₂O₂ to 500 µL of buffer.[1]

B. Immunostaining and Amplification Procedure

-

Sample Preparation: Fix cells or tissues with 2-4% formaldehyde (B43269) or paraformaldehyde, then wash with PBS.[3][12] Permeabilize the sample with a detergent like 0.1% Triton X-100 in PBS.[3]

-

Endogenous Peroxidase Quenching: To reduce background, incubate the sample in a peroxidase quenching solution, such as 1-3% H₂O₂ or 1 mM sodium azide, for 20-60 minutes.[5][12] Wash thoroughly with PBS or PBT (PBS + 0.1% Tween-20).[12]

-

Blocking: Incubate the sample in a blocking buffer (e.g., 1% BSA in PBT) for at least 1 hour to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer. Due to the amplification, the primary antibody concentration can often be reduced significantly (e.g., 1:4,000 to 1:10,000) compared to conventional protocols.[5] Incubate for a suitable time (e.g., overnight at 4°C or 2 hours at room temperature).

-

Wash: Wash the sample three times with PBT for 5-10 minutes each.[5]

-

Secondary Antibody-HRP Incubation: Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:100), for 1-2 hours at room temperature.[5]

-

Wash: Repeat the wash step as in B.5.

-

Tyramide Signal Amplification: Incubate the sample with the freshly prepared TSA Working Solution in the dark for 2-10 minutes at room temperature.[1] This time should be optimized; longer incubation increases signal but may also increase background.[12]

-

Final Washes: Wash thoroughly three times with PBT to remove unbound tyramide reagent.[12]

-

Mounting and Imaging: Mount the sample with an antifade mounting medium. Image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm).

The Photobleaching Process: A Jablonski Diagram Perspective

To understand photostability, it is helpful to visualize the energy transitions of a fluorophore using a Jablonski diagram. When a Cy5 molecule absorbs a photon, it is elevated from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can rapidly return to S₀ by emitting a photon (fluorescence). However, it can also undergo "intersystem crossing" to a long-lived, metastable triplet state (T₁). It is from this T₁ state that the excited dye can interact with molecular oxygen (³O₂) to produce highly damaging singlet oxygen (¹O₂) and other ROS, which then attack the fluorophore, causing irreversible photobleaching. Antifade reagents work by quenching this triplet state or scavenging the ROS, thus preserving fluorescence.

Conclusion

Cy5 tyramide is an invaluable tool for enhancing fluorescence signals, enabling the visualization of low-expression targets. Its far-red emission profile is ideal for minimizing tissue autofluorescence. However, the inherent susceptibility of the Cy5 fluorophore to photobleaching requires careful management. By understanding the principles of TSA, optimizing experimental protocols, and implementing strategies to mitigate photobleaching—such as using antifade reagents and carefully controlling illumination settings—researchers can harness the full power of Cy5 tyramide to generate robust, high-quality, and reproducible data in fluorescence microscopy.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. akoyabio.com [akoyabio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. cy5tsa.com [cy5tsa.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

A Technical Guide to Cyanine 5 Tyramide for Advanced Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties and applications of Cyanine 5 (Cy5) Tyramide, a powerful tool for enhancing signal intensity in immunofluorescence (IF) applications. Designed for researchers and professionals in life sciences and drug development, this document provides a comprehensive overview of Cy5 Tyramide's spectral characteristics, a detailed experimental protocol for its use in Tyramide Signal Amplification (TSA), and a discussion of its advantages for sensitive and multiplexed detection of low-abundance targets.

Core Properties of Cyanine 5 Tyramide

This compound is a fluorescent molecule that, when used in conjunction with horseradish peroxidase (HRP), enables a significant amplification of the fluorescent signal in immunofluorescence, in situ hybridization (ISH), and other related techniques.[1] The underlying principle, Tyramide Signal Amplification (TSA), relies on the HRP-catalyzed deposition of multiple fluorophore-labeled tyramide molecules in close proximity to the target epitope.[1][2][3] This enzymatic amplification can increase detection sensitivity by up to 100-fold compared to conventional methods, making it ideal for visualizing low-abundance proteins.[3][4]

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and instrument setup.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~648 - 651 nm | [2] |

| Emission Maximum (λem) | ~665 - 671 nm | [2] |

| Molecular Weight | ~761.28 - 775.97 g/mol | [2] |

| Extinction Coefficient | ~250,000 - 270,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (of Cy5) | ~0.2 | |

| Recommended Laser Line | 633 nm or 647 nm | [2] |

| Appearance | Blue solid | [2] |

| Solubility | Water, DMSO, DMF | [2] |

Tyramide Signal Amplification (TSA) Signaling Pathway

The mechanism of Tyramide Signal Amplification is an enzyme-driven process that results in the covalent deposition of fluorophores at the site of interest. The following diagram illustrates the key steps involved in this signaling pathway.

Experimental Workflow for Immunofluorescence with this compound

Successful implementation of this compound in immunofluorescence protocols requires a series of well-defined steps. The following diagram outlines a typical experimental workflow, from sample preparation to imaging.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for using this compound in immunofluorescence on paraffin-embedded tissue sections. Optimization of incubation times and antibody concentrations may be necessary for different sample types and targets.

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 x 10 minutes.

-

Immerse slides in a graded series of ethanol:

-

100% ethanol: 2 x 5 minutes.

-

95% ethanol: 1 x 5 minutes.

-

70% ethanol: 1 x 5 minutes.

-

-

Rinse slides in deionized water: 2 x 5 minutes.[5]

2. Antigen Retrieval:

-

Submerge slides in a suitable antigen retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0).

-

Heat the solution to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

-

Rinse slides in wash buffer (e.g., PBS with 0.1% Tween-20) for 3 x 5 minutes.

3. Endogenous Peroxidase Quenching:

-

Incubate slides in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[6]

-

Rinse slides in wash buffer for 3 x 5 minutes.

4. Blocking:

-

Incubate slides in a blocking buffer (e.g., 5% BSA or normal goat serum in wash buffer) for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[7]

5. Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[5]

6. Secondary Antibody Incubation:

-

Rinse slides in wash buffer for 3 x 5 minutes.

-

Incubate slides with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.[6]

7. Tyramide Signal Amplification:

-

Rinse slides in wash buffer for 3 x 5 minutes.

-

Prepare the this compound working solution according to the manufacturer's instructions. Typically, this involves diluting a stock solution of Cy5 Tyramide and hydrogen peroxide in an amplification buffer.[1] A final H2O2 concentration of 0.0015% is often recommended.[1]

-

Incubate slides with the Cy5 Tyramide working solution for 5-10 minutes at room temperature, protected from light.[6] The optimal incubation time should be determined empirically.[1]

8. Washing and Counterstaining:

-

Rinse slides extensively in wash buffer for 3 x 5 minutes.

-

If desired, counterstain nuclei with a fluorescent nuclear stain such as DAPI.

-

Rinse slides briefly in wash buffer.

9. Mounting and Imaging:

-

Mount coverslips using an anti-fade mounting medium.

-

Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Photostability and Comparison with Other Fluorophores

Cyanine 5 is generally considered to have good photostability, making it suitable for demanding imaging applications.[] However, studies comparing Cy5 to other spectrally similar fluorophores, such as Alexa Fluor 647, have suggested that Alexa Fluor dyes can exhibit greater resistance to photobleaching under some conditions.[9][10] The covalent nature of the tyramide deposition helps to localize and stabilize the fluorescent signal, which can be advantageous for long-term imaging and archival purposes. When selecting a fluorophore, researchers should consider the specific requirements of their experiment, including the intensity of the light source, the duration of imaging, and the need for quantitative analysis.

Advantages and Considerations of this compound in Immunofluorescence

Advantages:

-

Enhanced Sensitivity: The primary advantage of using Cy5 Tyramide with TSA is the significant signal amplification, enabling the detection of low-abundance targets that may be undetectable with conventional immunofluorescence methods.[3]

-

Reduced Primary Antibody Consumption: Due to the signal amplification, lower concentrations of the primary antibody can often be used, which can reduce costs and minimize background staining.[3]

-

High Resolution: The enzymatic deposition of tyramide occurs in close proximity to the HRP enzyme, resulting in a high spatial resolution of the fluorescent signal.

-

Multiplexing Capabilities: The use of TSA with different fluorophore-conjugated tyramides allows for sequential multiplexed staining, as the covalent deposition of the tyramide allows for the removal of the primary and secondary antibodies before the next round of staining.

Considerations:

-

Optimization is Crucial: The TSA reaction is highly sensitive, and optimization of antibody concentrations, tyramide concentration, and incubation times is critical to achieve a good signal-to-noise ratio and avoid non-specific signal.[11][12]

-

Endogenous Peroxidase Activity: Tissues with high endogenous peroxidase activity may require thorough quenching to prevent background signal.

-

Potential for Non-specific Deposition: In some cases, over-amplification can lead to non-specific deposition of the tyramide, resulting in increased background. Careful titration of reagents is necessary to mitigate this.

Conclusion

This compound, when utilized within a Tyramide Signal Amplification workflow, offers a robust and highly sensitive method for the detection of proteins in immunofluorescence applications. Its key properties, including strong fluorescence in the far-red spectrum and the ability to significantly amplify signals, make it an invaluable tool for researchers and drug development professionals working with challenging low-abundance targets. By following a well-optimized protocol, scientists can leverage the power of Cy5 Tyramide to generate high-quality, high-resolution images, advancing our understanding of cellular processes and disease mechanisms.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. gdc-0879.com [gdc-0879.com]

- 5. Tyramide Signal-Amplified Immunofluorescence of MYCN and MYC in Human Tissue Specimens and Cell Line Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uab.edu [uab.edu]

- 12. Tyramide signal amplification for a highly sensitive multiplex immunoassay based on encoded hydrogel microparticles - Analyst (RSC Publishing) [pubs.rsc.org]

Unlocking Low-Abundance Biomarkers: A Technical Guide to Tyramide Signal Amplification with Cy5

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular and tissue analysis, the detection of low-abundance biomarkers remains a significant hurdle. Standard immunofluorescence (IF) and immunohistochemistry (IHC) techniques often lack the sensitivity to visualize these faint signals, leading to inconclusive results and hindering scientific progress. Tyramide Signal Amplification (TSA), a powerful enzymatic detection method, offers a robust solution to this challenge. This in-depth technical guide focuses on the principles and practical application of TSA using the far-red fluorescent dye, Cy5, providing a comprehensive resource for researchers seeking to enhance their imaging-based assays.

Core Principles of Tyramide Signal Amplification

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection strategy that dramatically amplifies immunofluorescent and immunohistochemical signals.[1] The core of this technique lies in the catalytic activity of horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody that recognizes the primary antibody bound to the target antigen.

The amplification process is initiated by the addition of a labeled tyramide substrate, in this case, Cy5-tyramide, in the presence of a low concentration of hydrogen peroxide (H₂O₂).[1][2] The HRP enzyme utilizes the H₂O₂ to catalyze the conversion of the Cy5-tyramide into a highly reactive, short-lived radical intermediate.[2][3] This activated Cy5-tyramide radical then covalently binds to electron-rich moieties, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.[2][3] This rapid and localized deposition of numerous Cy5-tyramide molecules at the site of the target results in a substantial increase in the fluorescent signal, reportedly up to 100-fold compared to conventional methods.[4][5]

// Nodes Target [label="Target Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#F1F3F4", fontcolor="#202124"]; HRP [label="HRP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="H₂O₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cy5Tyramide [label="Cy5-Tyramide\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActivatedCy5 [label="Activated Cy5-Tyramide\n(Radical)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AmplifiedSignal [label="Amplified Signal\n(Covalent Deposition)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target -> PrimaryAb [label="Binds to"]; PrimaryAb -> SecondaryAb [label="Binds to"]; SecondaryAb -> HRP [label="Carries"]; {rank=same; HRP; H2O2; Cy5Tyramide;} HRP -> ActivatedCy5 [label="Catalyzes activation with"]; H2O2 -> ActivatedCy5; Cy5Tyramide -> ActivatedCy5; ActivatedCy5 -> AmplifiedSignal [label="Covalently binds to\nnearby proteins"]; Target -> AmplifiedSignal [style=invis]; } Caption: Mechanism of Tyramide Signal Amplification with Cy5.

Quantitative Data Summary

The following tables summarize key quantitative parameters and optimization considerations for achieving optimal results with Cy5-TSA. It is important to note that the ideal conditions can vary depending on the specific application (IHC vs. IF), tissue type, antigen abundance, and antibodies used.

Table 1: Optimization of Primary Antibody Concentration

| Primary Antibody Dilution | Signal Intensity | Background | Signal-to-Noise Ratio (SNR) | Recommendation |

| High Concentration (e.g., 1:50) | High | High | Low | Not recommended due to high background and potential for prozone effect. |

| Optimal Concentration | High | Low | High | Empirically determine the dilution that provides the best balance between strong signal and low background. Often significantly more dilute than for standard IF/IHC. |

| Low Concentration (e.g., 1:5000) | Low | Low | Low | May result in a signal that is too weak to detect, even with amplification. |

Table 2: Optimization of Cy5-Tyramide Concentration

| Cy5-Tyramide Concentration | Signal Intensity | Background | Signal-to-Noise Ratio (SNR) | Recommendation |

| High Concentration | Very High | High | Variable | Can lead to increased non-specific binding and background noise. May not improve resolution. |

| Optimal Concentration | High | Low | High | Titration is necessary to find the concentration that yields a strong signal without excessive background. |

| Low Concentration | Low | Low | Low | Insufficient for robust signal amplification. |

Table 3: Optimization of HRP-Conjugated Secondary Antibody Incubation Time

| Incubation Time | Signal Intensity | Background | Signal-to-Noise Ratio (SNR) | Recommendation |

| Short (e.g., 30 minutes) | Moderate | Low | Moderate | May be sufficient for some applications, but may not achieve maximum amplification. |

| Optimal (e.g., 60 minutes) | High | Low | High | Generally provides a good balance for robust signal generation. |

| Long (e.g., > 90 minutes) | High | Potentially Higher | Variable | Increased risk of non-specific binding and higher background. |

Table 4: Troubleshooting Common Issues in Cy5-TSA

| Issue | Potential Cause | Recommended Solution |

| High Background | - Incomplete quenching of endogenous peroxidases.- Primary or secondary antibody concentration too high.- Cy5-tyramide concentration too high.- Insufficient blocking. | - Ensure thorough peroxidase quenching (e.g., with 3% H₂O₂).- Titrate antibodies to optimal, lower concentrations.- Reduce the concentration of Cy5-tyramide.- Use an appropriate blocking buffer for a sufficient duration. |

| Weak or No Signal | - Low antigen abundance.- Suboptimal primary antibody.- Inactive HRP enzyme.- Incorrect filter set for Cy5. | - Confirm protein expression with an alternative method if possible.- Use a validated primary antibody for the application.- Use fresh, properly stored HRP-conjugated secondary antibody and H₂O₂.- Use a filter set appropriate for Cy5 (Excitation ~650 nm, Emission ~670 nm). |

| Signal Diffusion | - Over-incubation with Cy5-tyramide.- High HRP activity. | - Reduce the incubation time for the tyramide reaction.- Dilute the HRP-conjugated secondary antibody further. |

Detailed Experimental Protocols

The following protocols provide a general framework for performing Cy5-TSA. It is crucial to optimize these protocols for your specific experimental conditions.

Protocol 1: Cy5-TSA for Immunohistochemistry (IHC) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)

-

3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS

-

Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Cy5-tyramide solution

-

Amplification buffer

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

DAPI nuclear counterstain

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse slides in 100% ethanol (2 x 3 minutes).

-

Immerse slides in 95% ethanol (1 x 3 minutes).

-

Immerse slides in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) according to the primary antibody manufacturer's recommendations.

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature.

-

Rinse with wash buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Incubate overnight at 4°C in a humidified chamber.

-

Rinse with wash buffer (3 x 5 minutes).

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate for 1 hour at room temperature.

-

Rinse with wash buffer (3 x 5 minutes).

-

-

Tyramide Signal Amplification:

-

Prepare the Cy5-tyramide working solution by diluting the stock in amplification buffer according to the manufacturer's instructions.

-

Incubate the slides with the Cy5-tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Rinse with wash buffer (3 x 5 minutes).

-

-

Counterstaining and Mounting:

-

Incubate with DAPI for 5 minutes.

-

Rinse with wash buffer.

-

Mount with antifade mounting medium.

-

// Nodes Start [label="Start: FFPE Section", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deparaffinization [label="Deparaffinization &\nRehydration", fillcolor="#FBBC05", fontcolor="#202124"]; AntigenRetrieval [label="Antigen Retrieval", fillcolor="#FBBC05", fontcolor="#202124"]; PeroxidaseQuench [label="Peroxidase Quenching", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="HRP-Secondary Ab Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSA [label="Cy5-Tyramide Amplification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Counterstain [label="Counterstain (DAPI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mount [label="Mount & Image", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deparaffinization; Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> PeroxidaseQuench; PeroxidaseQuench -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> TSA; TSA -> Counterstain; Counterstain -> Mount; } Caption: Experimental workflow for Cy5-TSA in IHC.

Protocol 2: Multiplex Immunofluorescence with Cy5-TSA

For multiplexing, sequential rounds of staining are performed. After the first round of Cy5-TSA, the primary and secondary antibodies are stripped from the tissue, leaving the covalent Cy5 signal intact. This is followed by staining for the next target with a different fluorophore-conjugated tyramide.

Additional Steps for Multiplexing (after step 7 of Protocol 1):

-

Antibody Stripping:

-

Incubate slides in a stripping buffer (e.g., a buffer containing glycine-HCl or through heat-induced stripping) to remove the primary and secondary antibodies from the first round of staining. The optimal stripping method should be validated to ensure complete antibody removal without affecting the tissue integrity or the previously deposited fluorophore.

-

-

Repeat Staining Cycle:

-

After stripping, repeat the blocking, primary antibody, HRP-secondary antibody, and tyramide amplification steps for the next target, using a tyramide conjugated to a different fluorophore.

-

-

Final Counterstaining and Mounting:

-

After all targets have been labeled, proceed with DAPI counterstaining and mounting.

-

// Nodes Stain1 [label="Stain Target 1 (Cy5-TSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strip1 [label="Antibody Stripping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stain2 [label="Stain Target 2 (Other Fluor-TSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Strip2 [label="Antibody Stripping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StainN [label="...", shape=plaintext, fontcolor="#202124"]; FinalSteps [label="Counterstain & Mount", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stain1 -> Strip1; Strip1 -> Stain2; Stain2 -> Strip2; Strip2 -> StainN; StainN -> FinalSteps; } Caption: Logical workflow for multiplexed IF with TSA.

Conclusion

Tyramide Signal Amplification with Cy5 is a highly sensitive and versatile technique that empowers researchers to visualize low-abundance targets that are often missed with conventional methods. By carefully optimizing antibody and tyramide concentrations, as well as incubation times, it is possible to achieve a high signal-to-noise ratio and generate robust, publication-quality data. The ability to integrate Cy5-TSA into multiplexing workflows further expands its utility, enabling the simultaneous analysis of multiple biomarkers within a single tissue section. This guide provides a solid foundation for implementing and optimizing Cy5-TSA in your research, ultimately facilitating a deeper understanding of complex biological systems.

References

Detecting the Undetectable: A Technical Guide to Cyanine 5 Tyramide for Low-Abundance Protein Detection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular biology, the ability to detect and quantify low-abundance proteins is paramount. These elusive molecules often play critical roles as signaling mediators, transcription factors, or biomarkers in disease. Traditional immunofluorescence techniques, while powerful, frequently fall short in sensitivity, leaving these key players shrouded in the background noise of cellular autofluorescence. This technical guide delves into the core of a transformative technology—Cyanine 5 Tyramide (Cy5-tyramide) Signal Amplification (TSA)—a method that has revolutionized the detection of scarce protein targets. We will explore its underlying mechanism, provide quantitative comparisons, and offer detailed experimental protocols to empower researchers in their quest to illuminate the previously unseen.

The Core Principle: Tyramide Signal Amplification (TSA)

At its heart, this compound technology is an enzyme-mediated detection method that dramatically amplifies fluorescent signals at the site of a target protein.[1] This technique, also known as Catalyzed Reporter Deposition (CARD), leverages the catalytic activity of horseradish peroxidase (HRP) to achieve a high-density deposition of fluorophores, thereby significantly enhancing detection sensitivity.[2][3]

The process begins with standard immunolabeling, where a primary antibody specifically binds to the target protein. This is followed by the application of a secondary antibody conjugated to HRP. The crucial step involves the introduction of Cy5-tyramide, a derivative of tyramine (B21549) covalently linked to a Cyanine 5 fluorophore. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy5-tyramide into a highly reactive, short-lived radical intermediate.[4][5]

These activated Cy5-tyramide radicals then covalently bind to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[4][5] This rapid and localized deposition results in a substantial accumulation of Cy5 fluorophores at the target site, leading to a signal amplification that can be up to 100-fold or even greater compared to conventional immunofluorescence methods.[2][6] This robust signal allows for the clear visualization and quantification of proteins that are otherwise undetectable.

Data Presentation: Quantitative Signal Enhancement

A key advantage of Cy5-tyramide TSA is the significant improvement in both signal intensity and signal-to-noise (S/N) ratio. This allows for the confident detection of low-abundance proteins while minimizing background interference. The following tables summarize the optical properties of Cy5-tyramide and present a quantitative comparison of its performance against other fluorophores in detecting the low-abundance protein PD-L1.

Table 1: Optical Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~648 nm |

| Emission Maximum (λem) | ~667 nm |

| Emission Color | Far-Red |

| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ |

Table 2: Comparative Analysis of Fluorophore Performance in PD-L1 Detection using TSA [7]

| Fluorophore | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise (S/N) Ratio |

| FITC | Low | High |

| Cy3® | High | Low |

| Cy5® | Moderate | Moderate |

Data adapted from a study on PD-L1 detection in Karpas-299 and PC-3 cells. The study found that while Cy3 produced the highest signal intensity, it was accompanied by a low S/N ratio. FITC, conversely, had a high S/N ratio but a weak signal. Cy5 provided a balanced and desirable combination of moderate signal intensity and a good S/N ratio, making it a suitable choice for this application.[7]

Mandatory Visualizations

To further elucidate the mechanisms and workflows, the following diagrams have been generated using Graphviz.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Cy5-tyramide for the detection of low-abundance proteins.

Protocol 1: Immunohistochemistry (IHC) for Low-Abundance Proteins on Paraffin-Embedded Sections

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for specific targets and tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%)

-

Deionized water (dH₂O)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

-

3% Hydrogen Peroxide (H₂O₂)

-

Wash Buffer (e.g., 1X TBST)

-

Blocking buffer (e.g., 2% BSA in PBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Cy5-tyramide

-

Amplification buffer

-

DAPI (for counterstaining)

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in three washes of Xylene for 5 minutes each.

-

Incubate slides in two washes of 100% ethanol for 10 minutes each.

-

Incubate slides in two washes of 95% ethanol for 10 minutes each.

-

Wash slides twice in dH₂O for 5 minutes each.[8]

-

-

Antigen Retrieval:

-

Bring slides to a boil in 10 mM sodium citrate buffer, pH 6.0, using a microwave.

-

Maintain at a sub-boiling temperature for 10 minutes.

-

Cool slides to room temperature for 30 minutes.[8]

-

-

Endogenous Peroxidase Quenching:

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides three times with PBST for 5 minutes each.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash slides three times with PBST for 5 minutes each.

-

Prepare the Cy5-tyramide working solution by diluting the stock in amplification buffer containing H₂O₂ according to the manufacturer's instructions.

-

Apply the Cy5-tyramide working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.[5]

-

-

Counterstaining and Mounting:

-

Wash slides three times with PBST for 5 minutes each.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash slides with PBST.

-

Mount the coverslip using an antifade mounting medium.

-

-

Imaging:

-

Visualize the signal using a fluorescence microscope with appropriate filters for Cy5 and DAPI.

-

Protocol 2: Single-Molecule Fluorescence In Situ Hybridization (smFISH) with Cy5-Tyramide Amplification

This protocol is adapted for the detection of low-abundance RNA transcripts in adherent cells.

Materials:

-

Adherent cells on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Formaldehyde (B43269) in PBS

-

70% Ethanol

-

Wash Buffer A (e.g., 10% formamide (B127407) in 2x SSC)

-

Hybridization Buffer (e.g., 10% dextran (B179266) sulfate, 10% formamide in 2x SSC)

-

Stellaris® RNA FISH probes labeled with a hapten (e.g., Biotin)

-

Streptavidin-HRP

-

Cy5-tyramide

-

Amplification buffer

-

DAPI

-

Antifade mounting medium

Procedure:

-

Sample Preparation:

-

Wash cells grown on coverslips with PBS.

-

Fix cells with 4% formaldehyde in PBS for 10 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells by incubating in 70% ethanol for at least 1 hour at 4°C.

-

-

Hybridization:

-

Wash cells with Wash Buffer A for 5 minutes.

-

Prepare the hybridization solution by diluting the hapten-labeled probes in the Hybridization Buffer.

-

Add the hybridization solution to the coverslips and incubate overnight in a humidified chamber at 37°C.

-

-

Detection and Amplification:

-

Wash the cells twice with Wash Buffer A for 30 minutes each at 37°C.

-

Incubate with a solution of Streptavidin-HRP in PBS for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Prepare the Cy5-tyramide working solution as described in the IHC protocol.

-

Incubate the cells with the Cy5-tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Stain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide with antifade mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped for detecting single-molecule signals.

-

Conclusion

This compound signal amplification has emerged as an indispensable tool for researchers striving to detect and analyze low-abundance proteins. Its ability to dramatically enhance fluorescent signals provides the necessary sensitivity to visualize targets that were previously beyond the limits of detection. By offering a favorable balance of signal intensity and signal-to-noise ratio, Cy5-tyramide enables clearer and more reliable results in a variety of applications, from fundamental cell biology to clinical diagnostics and drug development. The detailed protocols and conceptual framework provided in this guide are intended to equip researchers with the knowledge to successfully implement this powerful technology and unlock new insights into the complex molecular landscapes they investigate.

References

- 1. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Tyramide Signal Amplification (TSA) Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Cy5 tyramide | AAT Bioquest [aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. apexbt.com [apexbt.com]

- 7. learn.cellsignal.com [learn.cellsignal.com]

- 8. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

Covalent Immobilization of Cyanine 5 Tyramide on Tyrosine Residues: A Technical Guide to Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of Cyanine 5 (Cy5) tyramide covalent binding to tyrosine residues, a cornerstone of Tyramide Signal Amplification (TSA). This powerful technique offers significant signal enhancement in various immunoassays, enabling the detection of low-abundance targets that are often missed with conventional methods. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative performance data, and visual workflows to facilitate its implementation in your research.

The Core Principle: Horseradish Peroxidase-Mediated Tyramide Deposition

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-based signal amplification technique that leverages the catalytic activity of horseradish peroxidase (HRP) to covalently deposit labeled tyramide molecules onto the local cellular environment of a target molecule.[1][2][3] The process is initiated by the binding of a primary antibody to the target antigen, followed by an HRP-conjugated secondary antibody.[4] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the Cy5-labeled tyramide substrate.[5][6] This activation transforms the tyramide into a highly reactive, short-lived radical intermediate.[2][3] These tyramide radicals then covalently bind to electron-rich amino acid residues, primarily tyrosine, in the immediate vicinity of the HRP enzyme.[5][6][7] This localized deposition of numerous Cy5 molecules results in a substantial amplification of the fluorescent signal at the site of the target antigen.[8][9]

The key advantage of this method is the enzymatic turnover, where a single HRP molecule can catalyze the activation of multiple tyramide substrates, leading to a significant accumulation of fluorophores at the target site.[10] This enzymatic amplification has been reported to increase detection sensitivity by up to 100-fold, and in some cases, even up to 1000-fold, compared to conventional immunofluorescence techniques.[1][6][11]

Quantitative Data Summary

The efficiency of Tyramide Signal Amplification is influenced by several factors, including the concentration of antibodies and tyramide, as well as incubation times. The following tables summarize key quantitative parameters to guide experimental optimization.

| Parameter | Recommended Starting Concentration/Range | Notes | Reference(s) |

| Primary Antibody | Dilute until signal begins to disappear with standard methods | TSA allows for significantly higher dilutions (2 to 50-fold) compared to conventional methods, which can reduce background. | [12][13] |

| HRP-conjugated Secondary Antibody | 1:500 to 1:2000 | High concentrations can lead to the formation of tyramide dimers, reducing signal and increasing background. | [12] |

| Cy5 Tyramide Stock Solution | Reconstitute in DMSO (e.g., 150 µl for a 150-slide unit) | Store at 2-8°C, protected from light. | [5] |

| Cy5 Tyramide Working Solution | 1:50 to 1:1000 dilution of stock solution | Optimal dilution should be determined empirically. Higher concentrations can lead to increased background. | [12][14] |

| Hydrogen Peroxide (H₂O₂) | 0.0015% - 0.003% | Low concentrations are crucial for the reaction. | [5][7] |

| Incubation Time with Tyramide | 2 - 15 minutes | The reaction is rapid; longer times may increase background. | [5][7] |

| Performance Metric | Reported Value | Conditions/Notes | Reference(s) |

| Signal Amplification | Up to 100-fold | Compared to conventional avidin-biotinylated enzyme complex (ABC) procedures. | [1][6] |

| Signal Amplification | 10 to 20 times higher | Compared to regular TSA. | [15] |

| Signal Amplification | 2-3 logs (100-1000 fold) | Compared to standard detection methods. | [12] |

| Improved Sensitivity | Detection of low-abundance targets | Enables visualization of targets not detectable by standard immunofluorescence. | [2][7][8] |

| Primary Antibody Conservation | Significant reduction in required concentration | TSA enables the use of much more dilute antibody solutions. | [12][13] |

Experimental Protocols

This section provides a generalized, yet detailed, protocol for performing Tyramide Signal Amplification with Cy5 tyramide for immunofluorescence applications on cells or tissue sections. Optimization of specific steps is highly recommended for each experimental system.

Reagents and Buffers

-

Fixative: 2-4% formaldehyde (B43269) or paraformaldehyde in PBS, pH 7.4

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Wash Buffer (PBST): 0.1% Tween-20 in PBS, pH 7.4

-

Peroxidase Quenching Solution: 0.3% - 3% H₂O₂ in PBS.[13] Note that high concentrations can damage some antigens.[13] Alternatively, 1 mM sodium azide (B81097) can be used, but must be thoroughly washed out as it inhibits HRP.[13][16]

-

Blocking Buffer: 1-2% BSA or 3% goat serum in PBST

-

Primary Antibody: Diluted in blocking buffer.

-

HRP-conjugated Secondary Antibody: Diluted in blocking buffer.

-

Cy5 Tyramide Stock Solution: Reconstituted in DMSO.

-

Amplification Buffer: Provided with most commercial kits, or a Tris-based buffer (pH 7.4).

-

Cy5 Tyramide Working Solution: Freshly prepared by diluting the stock solution in amplification buffer containing H₂O₂.

-

Stop Solution: 1 mM sodium azide in PBST.[16]

-

Nuclear Counterstain (optional): e.g., DAPI.

-

Antifade Mounting Medium.

Step-by-Step Staining Procedure

-

Sample Preparation:

-

Endogenous Peroxidase Quenching:

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[17]

-

-

Primary Antibody Incubation:

-

Incubate with the primary antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.[14]

-

-

Secondary Antibody Incubation:

-

Tyramide Signal Amplification:

-

Stopping the Reaction and Final Washes:

-

Counterstaining and Mounting (Optional):

-

Imaging:

-

Visualize the signal using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission ~650/670 nm).[2]

-

Visualizing the Process: Diagrams and Workflows

To better illustrate the core concepts and procedures, the following diagrams have been generated using the DOT language.

// Nodes HRP [label="HRP Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O2 [label="Hydrogen Peroxide (H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Cy5T [label="Cy5-Tyramide\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedCy5T [label="Activated Cy5-Tyramide\n(Reactive Radical)", fillcolor="#EA4335", style="filled,dashed", fontcolor="#FFFFFF"]; Tyr [label="Tyrosine Residue\non nearby protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CovalentBond [label="Covalent Bond Formation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DepositedCy5 [label="Deposited Cy5\n(Amplified Signal)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Edges H2O2 -> HRP [label="Co-substrate"]; Cy5T -> HRP [label="Substrate"]; HRP -> ActivatedCy5T [label="Catalyzes Activation"]; ActivatedCy5T -> CovalentBond [dir=none]; Tyr -> CovalentBond [dir=none]; CovalentBond -> DepositedCy5; }

Caption: The chemical mechanism of Tyramide Signal Amplification.// Nodes start [label="Start: Fixed & Permeabilized Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Quench Endogenous Peroxidases"]; block [label="Block Non-specific Sites"]; primaryAb [label="Incubate with Primary Antibody"]; secondaryAb [label="Incubate with HRP-conjugated\nSecondary Antibody"]; wash1 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; wash3 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tsa_reaction [label="Incubate with Cy5-Tyramide + H₂O₂\n(Signal Amplification)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop [label="Stop Reaction & Final Washes"]; mount [label="Counterstain & Mount"]; image [label="Image Sample", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> quench; quench -> block; block -> primaryAb; primaryAb -> wash1; wash1 -> secondaryAb; secondaryAb -> wash2; wash2 -> tsa_reaction; tsa_reaction -> wash3; wash3 -> stop; stop -> mount; mount -> image; }

Caption: A typical experimental workflow for Cy5-TSA staining.// Nodes problem [label="{Problem | High Background | Weak/No Signal}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

// High Background Solutions sol_high1 [label="Decrease Primary/Secondary\nAntibody Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_high2 [label="Decrease HRP Conjugate\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_high3 [label="Shorten Tyramide\nIncubation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_high4 [label="Ensure Thorough Peroxidase\nQuenching", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_high5 [label="Increase Wash Steps", fillcolor="#F1F3F4", fontcolor="#202124"];

// Weak Signal Solutions sol_low1 [label="Optimize Primary/Secondary\nAntibody Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low2 [label="Increase Tyramide\nIncubation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low3 [label="Check HRP Enzyme Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low4 [label="Perform Antigen Retrieval", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low5 [label="Titer HRP Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges problem:high -> sol_high1 [label="Solution"]; problem:high -> sol_high2 [label="Solution"]; problem:high -> sol_high3 [label="Solution"]; problem:high -> sol_high4 [label="Solution"]; problem:high -> sol_high5 [label="Solution"];

problem:low -> sol_low1 [label="Solution"]; problem:low -> sol_low2 [label="Solution"]; problem:low -> sol_low3 [label="Solution"]; problem:low -> sol_low4 [label="Solution"]; problem:low -> sol_low5 [label="Solution"]; }

Caption: Troubleshooting guide for common issues in TSA experiments.References

- 1. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]

- 3. Tyramide Signal Amplification [biosyn.com]

- 4. Tyramide Signal Amplification for Immunofluorescent Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. biotium.com [biotium.com]

- 7. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]

- 8. abpbio.com [abpbio.com]

- 9. biotium.com [biotium.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. ccr.cancer.gov [ccr.cancer.gov]

- 12. akoyabio.com [akoyabio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. cohesionbio.com [cohesionbio.com]

- 15. akoyabio.com [akoyabio.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. docs.aatbio.com [docs.aatbio.com]

The Power of Amplification: A Technical Guide to Cyanine 5 Tyramide in IHC and FISH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and tissue imaging, the sensitive detection of low-abundance molecular targets is a persistent challenge. This guide delves into the significant advantages of employing Cyanine 5 (Cy5) Tyramide in Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH). By leveraging Tyramide Signal Amplification (TSA), Cy5 Tyramide offers a robust solution for enhancing signal intensity, enabling clearer visualization and more reliable quantification of proteins and nucleic acids. This document provides a comprehensive overview of the underlying technology, quantitative comparisons, detailed experimental protocols, and visual workflows to empower researchers in their advanced imaging applications.

Core Advantages of Cyanine 5 Tyramide Signal Amplification

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that dramatically enhances the sensitivity of IHC and FISH assays.[1][2] The core of this technology lies in the ability of horseradish peroxidase (HRP), in the presence of hydrogen peroxide, to catalyze the covalent deposition of multiple fluorophore-labeled tyramide molecules at the site of the target.[3][4][5]

The primary benefits of this system, particularly with Cy5 as the fluorophore, include:

-

Exceptional Signal Amplification : TSA can boost signal intensity by up to 100-fold compared to conventional methods.[5][6] This heightened sensitivity is crucial for the detection of low-abundance proteins or nucleic acid sequences that may be undetectable with standard direct or indirect fluorescence techniques.[2][5][7] This amplification allows for a significant reduction in the required concentration of primary antibodies, leading to potential cost savings and reduced background staining.[8]

-

Enhanced Specificity and Resolution : The amplification process results in the deposition of the fluorophore directly at the site of the target, leading to a sharp and well-defined signal.[5] This provides better spatial resolution compared to other enzymatic amplification systems.[5]

-

Simplified Multiplexing Protocols : A key advantage of TSA is its utility in multiplex IHC, allowing for the simultaneous detection of multiple antigens in a single tissue section.[7][9] The covalent nature of the tyramide deposition allows for the stripping of primary and secondary antibodies after each round of staining without affecting the previously deposited fluorophore.[1][7] This enables the sequential use of multiple primary antibodies from the same host species, greatly simplifying experimental design.[1][9][10]

-

Favorable Spectral Properties of Cy5 : Cyanine 5 is a far-red fluorophore, which is advantageous for several reasons. Tissues often exhibit natural autofluorescence in the green and yellow regions of the spectrum. By detecting in the far-red range (excitation ~650 nm, emission ~670 nm), the interference from background autofluorescence is significantly minimized, leading to a better signal-to-noise ratio.[5][11] Furthermore, its distinct spectral profile makes it an excellent choice for multiplexing with other fluorophores with minimal spectral overlap.[5]

Quantitative Data Presentation

The selection of the appropriate fluorophore in a multiplexing experiment is critical for balancing signal intensities and minimizing spectral bleed-through. The following tables summarize quantitative data comparing Cy5 with other fluorophores in a multiplex IHC setting.

| Fluorophore | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Suitability for Low-Abundance Targets |

| FITC | Low | High | Moderate |

| Cy3® | High | Low | High (with potential for high background) |

| Cy5® | Moderate | Moderate | Excellent (Balanced Signal) |

Table 1: Comparison of Fluorophore Performance for PD-L1 Detection. This table illustrates that while Cy3 provides the highest signal intensity, it comes at the cost of a lower signal-to-noise ratio. Conversely, FITC offers a good signal-to-noise ratio but with a weaker signal. Cy5 emerges as a balanced choice, providing both moderate signal intensity and a good signal-to-noise ratio, making it highly suitable for a range of target expression levels.[7]

| Primary Antibody Dilution | Signal Intensity (Mean Fluorescence) | Signal-to-Noise Ratio |

| 1:100 | High | Moderate |

| 1:500 | High | High |

| 1:1400 | Moderate-High | Very High |

| 1:2800 | Moderate | High |

| 1:5600 | Low | Moderate |

Table 2: Impact of Primary Antibody Dilution on Signal Strength with Cy5 Tyramide. This table demonstrates the benefit of TSA in allowing for significant dilution of the primary antibody. Even at a 1:1400 dilution, a strong signal and a very high signal-to-noise ratio are maintained.[7] This highlights the antibody-sparing advantage of the TSA method.

Signaling Pathway and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 2. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]

- 3. benchchem.com [benchchem.com]